

An In-Depth Technical Guide to 2-(Tetrahydrofuran-2-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(Tetrahydrofuran-2-yl)acetonitrile

Cat. No.: B1309620

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Introduction

2-(Tetrahydrofuran-2-yl)acetonitrile, a heterocyclic compound featuring a saturated five-membered ether ring and a nitrile functional group, holds potential as a versatile building block in medicinal chemistry and organic synthesis. The tetrahydrofuran (THF) moiety is a prevalent scaffold in a multitude of FDA-approved drugs, recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties.^{[1][2][3]} The nitrile group, a common pharmacophore, can participate in various non-covalent interactions and is often used to enhance metabolic stability and binding affinity in drug candidates.^{[4][5]} This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **2-(Tetrahydrofuran-2-yl)acetonitrile**, with a focus on its relevance to drug discovery and development.

Molecular Structure and Chemical Properties

2-(Tetrahydrofuran-2-yl)acetonitrile, also known by its synonyms

Tetrahydrofurfurylcarbonitrile and 2-(Cyanomethyl)tetrahydrofuran, possesses the chemical formula C_6H_9NO . The molecule consists of a central tetrahydrofuran ring substituted at the 2-position with an acetonitrile group. The presence of a chiral center at the C2 position of the tetrahydrofuran ring implies the existence of (R) and (S) enantiomers.

Table 1: Physicochemical Properties of **2-(Tetrahydrofuran-2-yl)acetonitrile**

Property	Value	Reference
CAS Number	33414-62-9	
Molecular Formula	C ₆ H ₉ NO	
Molecular Weight	111.14 g/mol	
Appearance	Colorless to light yellow liquid	
IUPAC Name	(Tetrahydrofuran-2-yl)acetonitrile	

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for **2-(Tetrahydrofuran-2-yl)acetonitrile** is not readily available in the public domain, a predictive analysis based on the constituent functional groups can provide valuable insights for characterization.

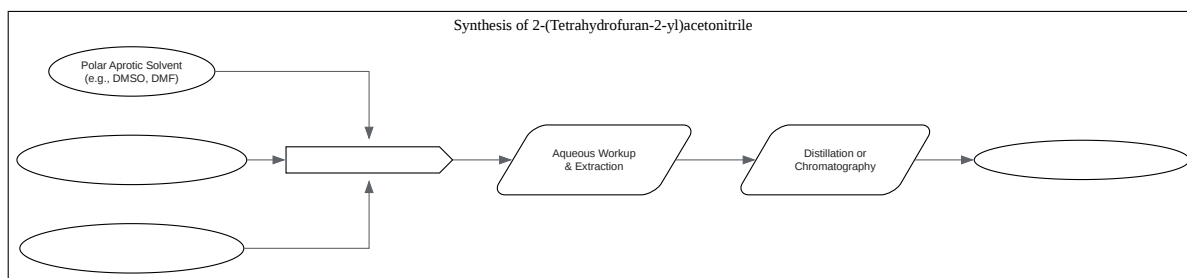
Table 2: Predicted Spectroscopic Data for **2-(Tetrahydrofuran-2-yl)acetonitrile**

Technique	Feature	Predicted Chemical Shift/Frequency
¹ H NMR	Protons on THF ring (C3, C4, C5)	~1.5 - 2.2 ppm
	Protons on C2 of THF and CH ₂ CN	~2.5 - 4.5 ppm
¹³ C NMR	Carbons in THF ring	~25 - 70 ppm
	Carbon of nitrile group (-C≡N)	~117 - 120 ppm
	Carbon of CH ₂ group	~20 - 30 ppm
IR Spectroscopy	C-H stretching (aliphatic)	~2850 - 3000 cm ⁻¹
	C≡N stretching	~2240 - 2260 cm ⁻¹
	C-O-C stretching (ether)	~1050 - 1150 cm ⁻¹
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 111.0684

Synthesis Protocols

Detailed experimental protocols for the synthesis of **2-(Tetrahydrofuran-2-yl)acetonitrile** are not explicitly documented in publicly accessible literature. However, a plausible synthetic route involves the nucleophilic substitution of a 2-halotetrahydrofuran with a cyanide salt. This common method for nitrile synthesis is well-established in organic chemistry.[6][7]

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **2-(Tetrahydrofuran-2-yl)acetonitrile**.

Experimental Procedure (Hypothetical):

- **Reaction Setup:** To a solution of 2-bromotetrahydrofuran in a polar aprotic solvent such as dimethylformamide (DMF), add sodium cyanide.
- **Reaction Conditions:** Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-(Tetrahydrofuran-2-yl)acetonitrile**.

Potential Applications in Drug Development

While no specific biological activities or signaling pathway modulations have been reported for **2-(Tetrahydrofuran-2-yl)acetonitrile** itself, its structural motifs are of significant interest in medicinal chemistry.

Role of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a key structural feature in numerous pharmaceuticals, contributing to improved solubility, metabolic stability, and receptor binding.^{[1][2][3]} Its incorporation can lead to favorable pharmacokinetic profiles.

Significance of the Nitrile Group

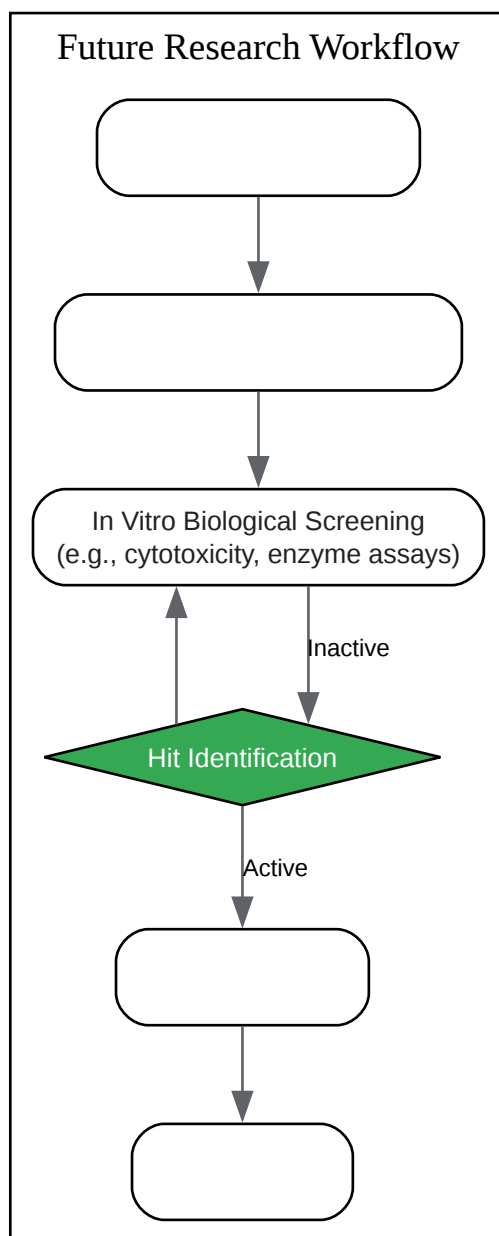
The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its linear geometry allows for specific interactions within protein binding pockets.^[5] Furthermore, nitriles are often metabolically stable and can serve as bioisosteres for other functional groups.^[4] The toxicity of nitriles is generally associated with the metabolic release of cyanide, which is dependent on the molecular structure.^[8] In vitro assays can be employed to assess the potential reactivity and toxicity of nitrile-containing compounds.^[9]

Potential as a Scaffold

Given the favorable properties of its constituent moieties, **2-(Tetrahydrofuran-2-yl)acetonitrile** represents a valuable scaffold for the synthesis of novel bioactive molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications and the generation of diverse compound libraries for biological screening.

Future Research Directions

The lack of published data on the biological activity of **2-(Tetrahydrofuran-2-yl)acetonitrile** presents a clear opportunity for future research. A logical progression of investigation would involve the following workflow:



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Caption: A proposed workflow for the future investigation of **2-(Tetrahydrofuran-2-yl)acetonitrile**.

Conclusion

2-(Tetrahydrofuran-2-yl)acetonitrile is a molecule with significant untapped potential in the fields of organic synthesis and drug discovery. While a comprehensive experimental dataset for this compound is currently unavailable, its structural components suggest that it could serve as a valuable starting point for the development of novel therapeutics. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its utility for researchers, scientists, and drug development professionals.

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